(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitrile group, and a pyrrolidinone ring. The methanesulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. Common reagents for this step include ammonia or primary amines.
Nitrile Group Addition: The nitrile group is added via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.
Methanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonic acid to form the methanesulfonate salt. This step typically requires mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitrile groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile hydrochloride
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile sulfate
Uniqueness
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly valuable for applications requiring high solubility and stability, such as in pharmaceutical formulations or industrial processes.
Properties
Molecular Formula |
C8H15N3O4S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanenitrile;methanesulfonic acid |
InChI |
InChI=1S/C7H11N3O.CH4O3S/c8-4-6(9)3-5-1-2-10-7(5)11;1-5(2,3)4/h5-6H,1-3,9H2,(H,10,11);1H3,(H,2,3,4)/t5-,6-;/m0./s1 |
InChI Key |
RPTNWWJOABZSOC-GEMLJDPKSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CNC(=O)[C@@H]1C[C@@H](C#N)N |
Canonical SMILES |
CS(=O)(=O)O.C1CNC(=O)C1CC(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.